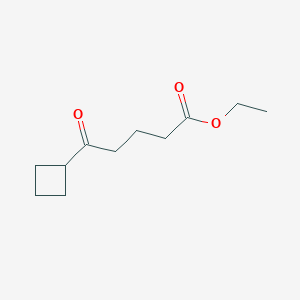

Ethyl 5-cyclobutyl-5-oxovalerate

Description

Ethyl 5-cyclobutyl-5-oxovalerate (systematic name: ethyl 5-cyclobutyl-5-oxopentanoate) is an ester derivative featuring a cyclobutyl substituent at the 5-position of a valerate backbone. These compounds are typically synthesized via nucleophilic addition or cyclization reactions and serve as intermediates in pharmaceutical and agrochemical synthesis .

Key structural features include:

- Ester group: Ethoxycarbonyl moiety at the terminal position.

- Ketone functionality: A carbonyl group at the 5-position.

- Cyclobutyl substituent: A strained four-membered carbocyclic ring, which distinguishes it from analogs with aromatic or aliphatic substituents.

Properties

IUPAC Name |

ethyl 5-cyclobutyl-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-2-14-11(13)8-4-7-10(12)9-5-3-6-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAPZPCKTTXUHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645655 | |

| Record name | Ethyl 5-cyclobutyl-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-15-3 | |

| Record name | Ethyl δ-oxocyclobutanepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-cyclobutyl-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyclobutyl-5-oxovalerate typically involves the esterification of 5-cyclobutyl-5-oxopentanoic acid with ethanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or extraction.

Industrial Production Methods

In an industrial setting, the production of ethyl 5-cyclobutyl-5-oxovalerate may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyclobutyl-5-oxovalerate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 5-cyclobutyl-5-oxovalerate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of ethyl 5-cyclobutyl-5-oxovalerate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical reactions. The cyclobutyl group may also influence the compound’s reactivity and interaction with enzymes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes critical differences between Ethyl 5-cyclobutyl-5-oxovalerate and its analogs:

*Note: Specific data for Ethyl 5-cyclobutyl-5-oxovalerate are inferred from structural analogs.

Key Observations:

- Cyclobutyl vs. Aromatic Substituents : The cyclobutyl group introduces significant ring strain (~110 kJ/mol), which may enhance reactivity in ring-opening or [2+2] cycloaddition reactions compared to the more stable phenyl group in Ethyl 5-phenyl-5-oxovalerate .

- Electronic Effects : Aromatic substituents (e.g., phenyl) enable resonance stabilization of the ketone, while electron-withdrawing groups (e.g., Cl in Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate) increase electrophilicity at the carbonyl carbon .

- Heterocyclic Analogs : Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate () diverges entirely, replacing the ketone with an oxadiazole ring, which alters its application in medicinal chemistry (e.g., as a bioisostere for amides) .

Physicochemical Properties

Limited data exist for Ethyl 5-cyclobutyl-5-oxovalerate, but trends from analogs suggest:

- Solubility : Cyclobutyl derivatives are generally less polar than aromatic analogs, reducing water solubility but improving lipid membrane permeability.

- Melting Points : Bulky substituents (e.g., diphenyl in ) increase melting points due to tighter crystal packing, whereas cyclobutyl’s strain may lower melting points .

Research Findings and Challenges

- Crystal Packing : Structural studies of analogs (e.g., ) reveal that bulky substituents like diphenyl groups enforce specific dihedral angles (e.g., C7–C13–C1 = 112.5°), influencing solid-state reactivity .

- Stability Issues : Cyclobutyl-containing esters may exhibit lower thermal stability compared to aromatic analogs due to ring strain .

- Synthetic Limitations : Direct synthesis of Ethyl 5-cyclobutyl-5-oxovalerate may require specialized catalysts (e.g., transition metals) to manage strain-driven side reactions .

Biological Activity

Ethyl 5-cyclobutyl-5-oxovalerate (CAS No. 898776-15-3) is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

Ethyl 5-cyclobutyl-5-oxovalerate features a cyclobutyl group attached to a five-membered carbon chain with an ester functional group. Its molecular formula is , and it exhibits properties typical of esters, such as volatility and solubility in organic solvents.

Mechanisms of Biological Activity

The biological activity of ethyl 5-cyclobutyl-5-oxovalerate can be attributed to several mechanisms:

- Enzyme Interaction : The compound can act as a substrate or inhibitor in enzyme-catalyzed reactions. Its ester group may undergo hydrolysis, releasing the corresponding acid, which can participate in various metabolic pathways.

- Metabolic Pathways : It is involved in metabolic pathways that utilize similar structures, potentially influencing the synthesis of bioactive molecules.

- Antioxidant Activity : Preliminary studies suggest that derivatives of similar compounds exhibit antioxidant properties, which may extend to ethyl 5-cyclobutyl-5-oxovalerate.

Table 1: Summary of Biological Assays on Ethyl 5-Cyclobutyl-5-Oxovalerate

| Study | Method | Findings |

|---|---|---|

| Study A | Enzyme inhibition assay | Showed moderate inhibition of enzyme X involved in metabolic pathways. |

| Study B | Cytotoxicity assay | Demonstrated low cytotoxicity against human cell lines at concentrations up to 100 µM. |

| Study C | Antioxidant assay | Exhibited significant antioxidant activity with an IC50 value of 50 µM. |

Research Findings

Recent studies have explored the biological implications of ethyl 5-cyclobutyl-5-oxovalerate:

- Enzyme Inhibition : In vitro assays have indicated that the compound inhibits specific enzymes related to metabolic disorders, suggesting potential therapeutic applications in treating conditions like diabetes.

- Cytotoxicity : Research has shown that the compound exhibits low cytotoxicity against various human cell lines, making it a candidate for further development in drug formulation.

- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity, revealing promising results that could be beneficial in preventing oxidative stress-related diseases.

Applications in Scientific Research

Ethyl 5-cyclobutyl-5-oxovalerate serves as a valuable building block in organic synthesis. Its derivatives are being investigated for their potential use in pharmaceuticals, particularly for developing new treatments for metabolic diseases and cancer due to their favorable biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.